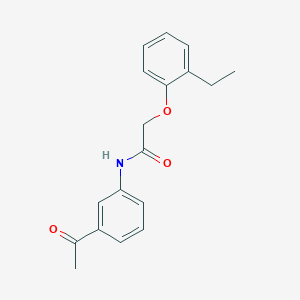

![molecular formula C17H24N4O3S B5526581 N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide involves complex chemical processes aiming at achieving desired molecular configurations for specific activities. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their potential in inhibiting certain enzymes, showcasing the intricate methods and objectives in the synthesis of such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of derivatives, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, demonstrate the diversity in conformations that can influence the compound's physical and chemical properties. These studies highlight the importance of torsion angles and hydrogen bonding in defining the molecular structure (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide and its analogs are pivotal in modifying their properties for specific applications. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones indicates the potential for structural and functional diversity through chemical reactions (Králová et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for their application in various fields. For instance, the crystal structure of N-(3,4-Dimethylphenyl)methanesulfonamide helps in understanding the compound's interaction potential and stability under different conditions (Gowda, Foro, & Fuess, 2007).

Scientific Research Applications

Molecular and Supramolecular Structures

Research on derivatives of methane-, benzene-, and toluenesulfonamide has explored their molecular and supramolecular structures, highlighting the significance of sulfonamide derivatives in understanding ligand-metal coordination and their potential applications in the design of new materials and catalysts (Danielle L Jacobs et al., 2013).

Green Chemistry Applications

Sulfonamide derivatives have also been explored for their green chemistry applications. For example, the synthesis of specific sulfonamide derivatives has been studied for its green metric evaluation, offering a more environmentally friendly approach to chemical synthesis and highlighting the role of these compounds in sustainable chemistry practices (Rohidas Gilbile et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the structural analysis of sulfonamide compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has been critical in understanding drug design and biological activity. These studies contribute to the development of new drugs and therapeutic agents by elucidating the interaction mechanisms at the molecular level (B. Gowda et al., 2007).

Metal-Free C-C Bond Formation

The role of sulfonamide derivatives in facilitating metal-free approaches for C-C bond formation has been highlighted, showcasing their importance in organic synthesis. Such research points to the utility of these compounds in developing novel synthetic methodologies that are less reliant on metal catalysts, which is beneficial for reducing costs and environmental impact (Om P. S. Patel et al., 2016).

Ionic Liquid Applications

Studies on sulfonamide derivatives in the context of ionic liquids have revealed their significant impact on gas solubility and interactions, contributing to advancements in areas such as gas purification, storage, and separation technologies (J. Anthony et al., 2005).

properties

IUPAC Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-10(2)13-8-21(9-16(13)20-25(4,23)24)17(22)12-5-6-14-15(7-12)19-11(3)18-14/h5-7,10,13,16,20H,8-9H2,1-4H3,(H,18,19)/t13-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYYZCLZUJGINR-XJKSGUPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)